molecular formula C7H6N2S B062507 5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile CAS No. 173667-50-0

5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile

Cat. No. B062507
M. Wt: 150.2 g/mol
InChI Key: BCDSSFGHKUVORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as thieno[3,4-c]pyrrole-4,6-diones, involves well-defined donor–acceptor (D–A) conjugated oligomers incorporating the thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor and two symmetrical thiophene units as donor π-bridge . The synthesis process involves a mixture of compounds in a solution, yielding a solid product .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . The ground state geometries, molecular planarity parameter, and span of deviation from the plane were analyzed to study the planarity of all of the molecules .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied in the context of organic photovoltaics . The performance of BHJ photovoltaic devices with an active layer of an electron-donor oligomeric material blended with an electron acceptor has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. They possess a lower band gap ranging from 1.95 to 2.21 eV . The modified molecules also exhibit higher λmax values .

Future Directions

The future directions in the research of related compounds involve improving the working efficiency of organic solar cells by utilizing a terminal acceptor modification approach . The results demonstrate that tuning of materials with efficient donor and acceptor materials can enhance the optical, electrochemical and eventually the power conversion efficiency (PCE) values of BHJ solar cells .

properties

IUPAC Name

5,6-dihydro-4H-thieno[3,4-c]pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-1-7-6-3-9-2-5(6)4-10-7/h4,9H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDSSFGHKUVORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CSC(=C2CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.